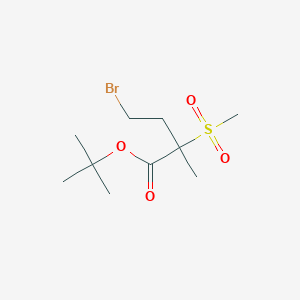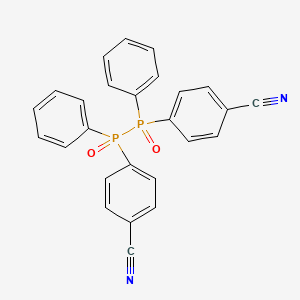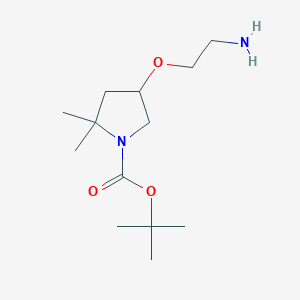![molecular formula C14H20ClNO2S B13985391 3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one CAS No. 67046-39-3](/img/structure/B13985391.png)
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- is a heterocyclic compound that features a thiopyrano-pyran core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aliphatic, aromatic, or heterocyclic aldehydes with malononitrile and thiopyran in the presence of a catalyst such as mesoporous amino-functionalized MCM-41 silica in ethanol . This method is advantageous due to its high yield and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts in these processes can also facilitate easier separation and purification of the final product .
化学反応の分析
Types of Reactions
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into biological membranes. The specific pathways involved depend on the particular application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thioxopyrimidines: Contain sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
特性
CAS番号 |
67046-39-3 |
|---|---|
分子式 |
C14H20ClNO2S |
分子量 |
301.8 g/mol |
IUPAC名 |
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C14H20ClNO2S/c1-8(2)16(9(3)4)13-10-7-19-6-5-11(10)18-14(17)12(13)15/h8-9H,5-7H2,1-4H3 |
InChIキー |
OYXSHXYBCAHASI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=C(C(=O)OC2=C1CSCC2)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)









![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)


